molecular formula C18H30 B12683173 Bicyclo(2.2.1)heptane, 2,3-dimethyl-2-((3-methylbicyclo(2.2.1)hept-2-yl)methyl)- CAS No. 733051-51-9

Bicyclo(2.2.1)heptane, 2,3-dimethyl-2-((3-methylbicyclo(2.2.1)hept-2-yl)methyl)-

Cat. No.: B12683173
CAS No.: 733051-51-9
M. Wt: 246.4 g/mol
InChI Key: UGJQHDCYGHLHQJ-UHFFFAOYSA-N
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Description

Bicyclo(2.2.1)heptane, 2,3-dimethyl-2-((3-methylbicyclo(2.2.1)hept-2-yl)methyl)- is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the bicycloheptane family, which is known for its stability and diverse chemical reactivity. The compound’s structure includes two fused cyclohexane rings, making it a significant subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo(2.2.1)heptane, 2,3-dimethyl-2-((3-methylbicyclo(2.2.1)hept-2-yl)methyl)- typically involves multiple steps, starting from simpler bicyclic compounds. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the creation of sp3-rich new chemical space, which can be further derivatized with numerous transformations.

Industrial Production Methods

Industrial production of this compound may involve the polymerization of bicyclo(2.2.1)hept-2-ene in the presence of ethene, catalyzed by Co(II) compounds . This method is efficient for producing large quantities of the compound, which can then be purified and used in various applications.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.1)heptane, 2,3-dimethyl-2-((3-methylbicyclo(2.2.1)hept-2-yl)methyl)- undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be used in further chemical synthesis or industrial applications.

Mechanism of Action

The mechanism by which bicyclo(2.2.1)heptane, 2,3-dimethyl-2-((3-methylbicyclo(2.2.1)hept-2-yl)methyl)- exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of its use as a high-traction base fluid, the compound’s unique structure allows it to interact with surfaces at the molecular level, reducing friction and wear . This interaction is facilitated by the compound’s ability to form stable films on surfaces, which protect against mechanical wear.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets bicyclo(2.2.1)heptane, 2,3-dimethyl-2-((3-methylbicyclo(2.2.1)hept-2-yl)methyl)- apart from similar compounds is its unique combination of stability and reactivity. Its structure allows for a wide range of chemical transformations, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

733051-51-9

Molecular Formula

C18H30

Molecular Weight

246.4 g/mol

IUPAC Name

2,3-dimethyl-2-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]bicyclo[2.2.1]heptane

InChI

InChI=1S/C18H30/c1-11-13-4-5-15(8-13)17(11)10-18(3)12(2)14-6-7-16(18)9-14/h11-17H,4-10H2,1-3H3

InChI Key

UGJQHDCYGHLHQJ-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCC(C2)C1CC3(C(C4CCC3C4)C)C

Origin of Product

United States

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